molecular formula C19H17NO3 B14018376 2-{[4-(Dimethylamino)phenyl](hydroxy)methyl}naphthalene-1,4-dione CAS No. 6629-19-2

2-{[4-(Dimethylamino)phenyl](hydroxy)methyl}naphthalene-1,4-dione

Cat. No.: B14018376
CAS No.: 6629-19-2
M. Wt: 307.3 g/mol
InChI Key: SOHBBNNFCYTYIL-UHFFFAOYSA-N
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Description

2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a naphthalene ring system substituted with a dimethylamino group and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione can be achieved through several methods. One common approach involves the condensation reaction of 2-hydroxynaphthalene-1,4-dione with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst. For instance, L-proline has been used as a green organocatalyst under reflux conditions in ethanol, providing high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve multi-component reactions (MCRs) that are efficient and selective. These reactions often use catalysts such as nano copper (II) oxide, which can be recovered and reused multiple times without loss of activity . The use of such catalysts ensures an environmentally benign process with high yields and minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxy group to a carbonyl group.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while reduction can yield alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The hydroxy and dimethylamino groups play a crucial role in its biological activity. For instance, the hydroxy group can form hydrogen bonds with target proteins, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1,4-naphthoquinone:

    5-Hydroxy-2-methyl-naphthalene-1,4-dione:

Uniqueness

The presence of both the hydroxy and dimethylamino groups in 2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione makes it unique compared to other naphthoquinones. These functional groups enhance its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6629-19-2

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione

InChI

InChI=1S/C19H17NO3/c1-20(2)13-9-7-12(8-10-13)18(22)16-11-17(21)14-5-3-4-6-15(14)19(16)23/h3-11,18,22H,1-2H3

InChI Key

SOHBBNNFCYTYIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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